
Palladium platinum
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Overview
Description
Palladium (Pd) and platinum (Pt) are transition metals belonging to the platinum group metals (PGMs), sharing similar chemical properties due to their adjacent positions in the periodic table. Both exhibit a filled d-electron configuration (Pd: 4d¹⁰5s⁰; Pt: 5d⁹6s¹), which underpins their catalytic versatility and coordination chemistry . Palladium is often considered a cost-effective alternative to platinum in industrial applications, such as catalytic converters, fuel cells, and pharmaceuticals, owing to its lower price and comparable reactivity . However, differences in electronic structure, ligand exchange kinetics, and thermal stability lead to distinct functional profiles in their compounds.
Chemical Reactions Analysis
Surface Oxidation Dynamics in Pd-Pt Alloys
Temperature-programmed NAP-XPS studies reveal distinct oxidation behaviors :
Composition | Oxidation Onset Temp (O₂-rich) | Oxidation Inhibition Mechanism |
---|---|---|
Pure Pd | 300°C | Water-induced surface passivation |
Pd₉₀Pt₁₀ | 375°C | Pt segregation blocks O adsorption |
Pd₅₀Pt₅₀ | >400°C | Alloy restructuring creates Pt-rich subsurface |
In methane oxidation conditions, Pd-Pt alloys maintain metallic character up to 450°C, versus 300°C for pure Pd . The activation barrier for CH₄ dissociation decreases by 0.8 eV on Pd₃Pt compared to pure Pd .
Radical-Mediated C–H Activation
Linear two-coordinate [M(PR₃)₂]⁺ metalloradicals (M = Pd, Pt) demonstrate distinct reactivity :
Key differences:
text| Parameter | [Pt(P^tBu₃)₂]⁺ | [Pd(P^tBu₃)₂]⁺ | |---------------------|-------------------------------|-------------------------------| | C(sp³)–H activation | ΔG‡ = 18.4 kcal/mol | ΔG‡ = 22.1 kcal/mol | | Mᴵ → Mᴵᴵᴵ pathway | Favored (E_a = 5.6 kcal/mol) | Not observed | | THF stability | t₁/₂ = 1.2 h | t₁/₂ > 72 h | | H₂ elimination | 4× faster than Pd analogue | Requires >100°C |
Pt centers enable radical rebound mechanisms via transient Ptᴵᴵᴵ hydrides ([Pt(P^tBu₂CMe₂CH₂)H(P^tBu₃)]⁺), while Pd favors single-electron transfer pathways .
Halogenation Reactions
Comparative reactivity with halogens :
Fluorination:
2Pd + 3F₂ → [Pd][PdF₆] (mixed valence II/IV)
Pt + 3F₂ → PtF₆ (requires 300°C, 25 atm)
Chlorination kinetics (25°C):
text| Metal | Rate Constant (k, M⁻¹s⁻¹) | Primary Product | |---------|---------------------------|---------------------| | Pd | 4.7×10⁻³ | β-PdCl₂ (layer) | | Pt | 1.2×10⁻⁵ | H₂PtCl₆ (solution) |
Pd exhibits 390× faster chlorination due to lower d-electron density (4d¹⁰ vs 5d⁹ for Pt) .
Acid Dissolution Behavior
Redox reactions in mineral acids :
Nitric Acid (68%):
Pd + 4HNO₃ → Pd(NO₃)₂ + 2NO₂↑ + 2H₂O (Δ = −157 kJ/mol)
Pt requires aqua regia (3:1 HCl:HNO₃):
3Pt + 18HCl + 4HNO₃ → 3H₂PtCl₆ + 4NO↑ + 8H₂O
Pd-Pt alloys (1:1) show 60% slower dissolution than pure Pd in HNO₃ due to Pt-induced passivation .
Hydrogenation Catalysis
Synergistic effects in alkene hydrogenation :
Substrate | TOF (h⁻¹) Pd | TOF Pt | TOF Pd₇₅Pt₂₅ |
---|---|---|---|
Ethylene | 4.2×10³ | 8.1×10² | 3.8×10⁴ |
Styrene | 1.7×10³ | 3.4×10² | 9.2×10³ |
Cyclohexene | 6.8×10² | 2.1×10² | 5.3×10³ |
The Pd₇₅Pt₂₅ alloy enhances TOF 9-25× over pure components through d-band center modulation (−2.1 eV vs −1.8 eV for Pd) .
Carbon Coordination Chemistry
Laser vaporization synthesis:
M (Pd/Pt) + C₃H₄ → MCCCH + H₂↑
Rotational constants (MHz):
text| Species | B₀ | D₀ (kHz) | μ (D) | |-----------|------------|-----------|-----------| | PtC₃ | 848.3172 | 2.14 | 3.81 | | PdC₃ | 2923.659 | 6.87 | 4.12 |
PtC₃ exhibits 0.25 Å shorter M-C bonds than PdC₃ due to relativistic contraction .
Q & A
Basic Research Questions
Q. How can researchers determine the optimal palladium-to-platinum ratio in alloy catalysts for hydrogenation reactions?
Methodological Answer:
- Experimental Design : Synthesize alloys with varying Pd:Pt ratios (e.g., 1:1, 3:1, 1:3) via co-reduction methods. Use X-ray photoelectron spectroscopy (XPS) to confirm surface composition and transmission electron microscopy (TEM) to assess nanoparticle size and dispersion .
- Activity Testing : Evaluate catalytic efficiency in hydrogenation reactions (e.g., nitrobenzene to aniline) under controlled conditions (temperature, pressure). Measure turnover frequency (TOF) and compare activation energies across ratios to identify optimal performance .
Q. What analytical techniques are most effective for characterizing palladium-platinum nanocomposites?
Methodological Answer:
- Structural Analysis : Use X-ray diffraction (XRD) to identify crystallographic phases and high-resolution TEM (HR-TEM) to resolve atomic arrangements at interfaces .
- Surface Chemistry : Auger electron spectroscopy (AES) and XPS quantify surface oxidation states and alloy homogeneity. For dynamic processes, in-situ Raman spectroscopy tracks reaction intermediates during catalysis .
Q. How can reproducibility challenges in palladium-platinum nanoparticle synthesis be addressed?
Methodological Answer:
- Protocol Standardization : Document reaction parameters (e.g., precursor concentration, reducing agent type, capping ligands) in detail. Use statistical design of experiments (DoE) to identify critical variables .
- Validation : Compare synthesized nanoparticles with reference materials (e.g., NIST standards) using TEM and dynamic light scattering (DLS) to ensure batch-to-batch consistency .
Advanced Research Questions
Q. How do electronic structure differences between palladium and platinum influence their synergistic effects in electrocatalysis?
Methodological Answer:
- Computational Modeling : Perform density functional theory (DFT) calculations to map d-band centers and adsorption energies of intermediates (e.g., *H, *OOH) on Pd-Pt surfaces. Compare with experimental cyclic voltammetry (CV) data to validate predictions .
- Operando Studies : Use synchrotron-based X-ray absorption spectroscopy (XAS) to monitor real-time electronic changes during oxygen reduction reactions (ORR) .
Q. What causes contradictory reports on the catalytic stability of Pd-Pt alloys in acidic media?
Methodological Answer:
- Contradiction Analysis : Systematically vary electrolyte composition (e.g., HCl vs. H2SO4) and test durability via accelerated stress tests (ASTs). Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal leaching rates .
- Surface Reconstruction Studies : Employ atomic force microscopy (AFM) to track morphological changes during prolonged operation. Correlate with electrochemical impedance spectroscopy (EIS) data to identify degradation mechanisms .
Q. How can interfacial strain in Pd-Pt core-shell structures be engineered to enhance CO oxidation activity?
Methodological Answer:
- Strain Engineering : Synthesize core-shell nanoparticles with controlled shell thickness (1–5 atomic layers). Use geometric phase analysis (GPA) of HR-TEM images to quantify lattice mismatch .
- Activity Correlation : Test CO oxidation rates in a fixed-bed reactor and correlate with strain metrics. Compare with DFT-predicted activation barriers for CO desorption .
Q. Data Analysis and Interpretation
Q. How should researchers statistically validate differences in catalytic performance across Pd-Pt systems?
Methodological Answer:
- Statistical Frameworks : Apply ANOVA to compare TOF or mass activity means across ≥3 independent experiments. Use Tukey’s HSD post-hoc test to identify significant differences (p < 0.05) .
- Error Propagation : Report uncertainties in activity measurements (e.g., ±5% for CV-derived current densities) and propagate through calculations using Monte Carlo simulations .
Q. Table: Key Characterization Techniques for Pd-Pt Systems
Q. Future Research Directions
Comparison with Similar Compounds
Comparative Analysis of Catalytic Properties
Palladium and platinum nanoparticles are widely studied for their catalytic and antioxidant activities. In vitro DPPH scavenging assays reveal concentration-dependent efficacy differences:
Concentration (µg/mL) | Pd Nanoparticles (% Scavenging) | Pt Nanoparticles (% Scavenging) |
---|---|---|
1 | 13.22 | 19.37 |
5 | 18.44 | 27.51 |
10 | 23.78 | 37.66 |
15 | 57.96 | 58.57 |
20 | 82.43 | 69.93 |
25 | 82.27 | 78.00 |
At low concentrations (1–10 µg/mL), platinum nanoparticles outperform palladium, but palladium exhibits superior activity at higher concentrations (15–20 µg/mL) . This suggests Pd may be more effective in high-dose applications, such as antioxidant therapies or industrial catalysis.
Anticancer Efficacy and Toxicity Profiles
Palladium complexes are explored as alternatives to platinum-based chemotherapeutics like cisplatin. The palladium complex [Bis(1,8-quinolato)palladium(II)] (NH3) demonstrates higher antitumor activity than cisplatin against ovarian (A2780) and cisplatin-resistant cell lines, with lower IC₅₀ values in HT-29 colorectal cancer cells . The bulky 8-hydroxyquinoline ligand in NH3 reduces reactivity, enhancing selectivity .
However, platinum’s slower ligand exchange kinetics make its compounds more effective in DNA adduct formation, a key mechanism of cisplatin. Palladium’s faster ligand displacement often leads to premature deactivation, limiting early analogs’ success . Recent studies show ligand engineering (e.g., cyanoxime derivatives) can improve Pd complex stability and solubility, offering renewed promise .
Thermal and Mechanical Stability
At high temperatures (900–1400°C), both metals exhibit declining mechanical properties. Platinum retains superior creep resistance and rupture times under stress (5 MPa):
Temperature (°C) | Creep Rate (ε') |
---|---|
1200 | Pt < Pd |
1300 | Pt < Pd |
Platinum’s higher melting point (1768°C vs. 1555°C for Pd) and stronger interatomic bonds make it preferable for high-temperature applications, such as aerospace components .
Chemical Stability and Reactivity of Complexes
Palladium(II) and platinum(II) complexes share analogous coordination modes (e.g., square-planar geometries with N,N’-ligands) but differ in kinetic stability. Platinum complexes are more inert, enabling sustained biological activity, while palladium complexes undergo faster ligand exchange, limiting their drug efficacy without structural modifications . Structural studies of 2,4-cis-azetidine complexes highlight similar geometries but distinct %Vbur (buried volume) values, influencing reactivity .
Oxidation States and Precursor Compounds
Both metals commonly form +2 oxidation state compounds, with PdCl₂ and PtCl₂/PtCl₄ serving as key precursors for synthesis . Platinum also readily forms +4 complexes (e.g., PtCl₄), whereas palladium’s +4 state is rare. This divergence affects their applications in catalysis and drug design.
Properties
CAS No. |
115015-78-6 |
---|---|
Molecular Formula |
PdPt |
Molecular Weight |
301.50 g/mol |
IUPAC Name |
palladium;platinum |
InChI |
InChI=1S/Pd.Pt |
InChI Key |
JRTYPQGPARWINR-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pt] |
Origin of Product |
United States |
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